molecular formula C9H11ClO3 B12436433 (3-Chloro-4,5-dimethoxyphenyl)methanol CAS No. 18268-78-5

(3-Chloro-4,5-dimethoxyphenyl)methanol

Cat. No.: B12436433
CAS No.: 18268-78-5
M. Wt: 202.63 g/mol
InChI Key: SIUSKYPZQUVNGZ-UHFFFAOYSA-N
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Description

(3-Chloro-4,5-dimethoxyphenyl)methanol: is an organic compound with the molecular formula C9H11ClO3 . It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4,5-dimethoxyphenyl)methanol typically involves the chlorination of 3,4-dimethoxybenzyl alcohol. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-4,5-dimethoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Chloro-4,5-dimethoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-4,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets. The methoxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity. The chlorine atom may also play a role in its reactivity, making it a versatile compound for various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and methoxy groups in this compound makes it unique. The chlorine atom increases its reactivity towards nucleophiles, while the methoxy groups enhance its solubility in organic solvents. This combination of properties makes it a valuable compound in various chemical syntheses and research applications .

Properties

CAS No.

18268-78-5

Molecular Formula

C9H11ClO3

Molecular Weight

202.63 g/mol

IUPAC Name

(3-chloro-4,5-dimethoxyphenyl)methanol

InChI

InChI=1S/C9H11ClO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4,11H,5H2,1-2H3

InChI Key

SIUSKYPZQUVNGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CO)Cl)OC

Origin of Product

United States

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